N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.
Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.
Pathway modulation: The compound could influence various cellular pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other pyridazinone derivatives, such as:
- N-(2,4-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(2,4-dichlorophenyl)-2-(3-(3-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
These compounds may share similar chemical properties and biological activities but differ in their specific substituents, leading to variations in their effects and applications.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research and development.
Properties
Molecular Formula |
C19H15Cl2N3O3 |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-27-14-4-2-3-12(9-14)16-7-8-19(26)24(23-16)11-18(25)22-17-6-5-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
XUQOFZKFIOFCNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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